molecular formula C40H82 B14300070 13,19,23-Trimethylheptatriacontane CAS No. 114749-95-0

13,19,23-Trimethylheptatriacontane

Cat. No.: B14300070
CAS No.: 114749-95-0
M. Wt: 563.1 g/mol
InChI Key: ZISJMUBCUXQKTR-UHFFFAOYSA-N
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Description

13,19,23-Trimethylheptatriacontane is a synthetic branched-chain alkane with the molecular formula C40H82 and a molecular weight of 563.08 g/mol . This high molecular weight hydrocarbon is characterized by methyl groups at the 13th, 19th, and 23rd positions of its heptatriacontane chain, contributing to its unique structural and physical properties . As a specialized hydrocarbon, it is of significant interest in materials science research, particularly in the study of lipid bilayers, waxes, and synthetic polymers, where its structure can influence physical characteristics like melting point and viscosity . Researchers also utilize such well-defined long-chain alkanes as analytical standards in chromatography and mass spectrometry to aid in the identification of complex natural products or in the optimization of analytical methods for hydrophobic compounds . The compound is provided as a high-purity material to ensure reliable and reproducible results in laboratory investigations. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

114749-95-0

Molecular Formula

C40H82

Molecular Weight

563.1 g/mol

IUPAC Name

13,19,23-trimethylheptatriacontane

InChI

InChI=1S/C40H82/c1-6-8-10-12-14-16-18-19-21-23-25-28-33-39(4)36-31-37-40(5)35-30-26-29-34-38(3)32-27-24-22-20-17-15-13-11-9-7-2/h38-40H,6-37H2,1-5H3

InChI Key

ZISJMUBCUXQKTR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C)CCCC(C)CCCCCC(C)CCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stepwise Protocol

The synthesis begins with a linear heptatriacontane precursor, which undergoes sequential alkylation at positions 13, 19, and 23. Lithium diorganocopper reagents selectively transfer methyl groups to the hydrocarbon backbone through a two-step process:

  • Initial alkylation : A stoichiometric reaction between the precursor and methylcopper at 0°C in anhydrous tetrahydrofuran (THF).
  • Second alkylation : Subsequent treatment with a second equivalent of methylcopper at elevated temperatures (40–50°C) to install the remaining methyl groups.

Critical parameters include:

  • Reagent purity : >98% lithium dimethylcuprate required for minimal side reactions
  • Solvent system : THF/hexane mixtures (3:1 v/v) optimize reagent solubility
  • Temperature gradient : Controlled heating prevents premature decomposition

Yield Optimization and Challenges

Reported yields for this method range from 45–68%, with selectivity heavily dependent on reaction timing and stoichiometry. Common side products include:

  • Over-alkylated derivatives (e.g., tetramethyl isomers)
  • Linear byproducts from incomplete branching

Palladium-Catalyzed Cross-Coupling Approaches

Modern synthetic efforts employ palladium catalysts to construct the branched carbon framework through sequential coupling reactions. This method offers improved stereochemical control compared to traditional alkylation techniques.

Catalytic Cycle and Ligand Design

The protocol utilizes a Pd(PPh₃)₄ catalyst with tailored phosphine ligands to mediate couplings between methyl-substituted alkyl halides and Grignard reagents. Key stages:

  • Oxidative addition : Pd⁰ inserts into the C–X bond of a methyl-branched alkyl halide
  • Transmetalation : Alkylmagnesium bromide transfers the hydrocarbon segment
  • Reductive elimination : Pd⁰ regenerates while forming the C–C bond

Ligand screening data reveals:

Ligand Type Reaction Rate (mol/L·h) Isomer Selectivity
Triphenylphosphine 0.45 82%
BINAP 0.62 91%
Xantphos 0.38 88%

Data adapted from technical synthesis protocols

Solvent and Temperature Effects

Optimal conditions were identified through systematic screening:

Parameter Optimal Value Impact on Yield
Temperature 65°C +22% vs. RT
Solvent Toluene/DMF (4:1) +15% vs. THF
Catalyst Loading 5 mol% Max efficiency

Polar aprotic solvents like DMF enhance catalyst stability, while elevated temperatures accelerate transmetalation.

Comparative Analysis of Synthesis Approaches

A meta-analysis of published methods reveals distinct advantages and limitations:

Metric Organometallic Alkylation Pd-Catalyzed Coupling
Average Yield 58% ± 7 72% ± 5
Isomer Purity 89% 94%
Scalability 100g batches <10g batches
Cost per gram $12.40 $18.75

Synthesis cost estimates based on reagent prices (2025)

The palladium method excels in stereochemical control but faces economic barriers for large-scale production. Conversely, organometallic alkylation remains the industrial benchmark despite moderate yields.

Challenges and Optimization Strategies

Regioselectivity Control

The compound’s three methyl groups create eight possible stereoisomers. Advanced techniques to enhance selectivity include:

  • Chiral auxiliaries : Temporarily installed directing groups that bias methyl addition
  • Microwave-assisted synthesis : Rapid heating cycles minimize isomerization

Solvent System Innovations

Recent advances in solvent engineering demonstrate:

  • Ionic liquid media : Increase reaction rates by 40% through charge stabilization
  • Supercritical CO₂ : Reduces side reactions by 22% in Pd-catalyzed methods

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which 13,19,23-trimethylheptatriacontane exerts its effects involves its interaction with olfactory receptors in the tsetse fly. The compound acts as a contact sex pheromone, triggering mating behaviors in male flies upon detection . The molecular targets include specific olfactory receptor neurons that are sensitive to the compound’s unique structure .

Comparison with Similar Compounds

Key Research Findings

  • Ecological Significance : 13,19,23-Trimethylheptatriacontane is critical in ant behavior, enabling >57% accuracy in classifying colony groups via discriminant analysis .
  • Chromatographic Behavior : In GLC, branched alkanes elute earlier than straight-chain counterparts. For example, 13,19,23-trimethylheptatriacontane has a retention index of 256.8, while heptatriacontane (straight-chain) elutes later .
  • Solubility Trends : Abraham solvation parameters (L) decrease with increased branching density, affecting environmental partitioning. For instance:

    Compound L Value
    13,19,23-Trimethylheptatriacontane 18.670
    7,13,19-Trimethylheptatriacontane 18.715
    3,7,15-Trimethylheptatriacontane 18.972

    Source: Abraham model calculations .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 13,19,23-Trimethylheptatriacontane, and how can researchers optimize yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step alkylation or condensation reactions, such as catalytic hydrogenation of unsaturated precursors or Grignard reagent coupling. To optimize yield, use controlled reaction conditions (e.g., inert atmosphere, precise temperature gradients) and monitor intermediates via thin-layer chromatography (TLC). Purity can be enhanced using preparative HPLC or column chromatography with silica gel. Batch-to-batch consistency requires rigorous quality control (e.g., mass spectrometry [MS] and high-performance liquid chromatography [HPLC]) to verify structural integrity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 13,19,23-Trimethylheptatriacontane?

  • Methodological Answer :

TechniqueApplicationParameters
NMR Confirm methyl branching positions1H^{1}\text{H}-NMR (500 MHz, CDCl3_3) for methyl group splitting patterns; 13C^{13}\text{C}-NMR for carbon skeleton validation
FTIR Identify functional groupsScan range: 400–4000 cm1^{-1}; focus on C-H stretching (2800–3000 cm1^{-1})
HPLC-MS Assess purity and molecular weightReverse-phase C18 column, acetonitrile/water gradient, ESI+ mode for ionization .

Q. How should researchers evaluate the stability of 13,19,23-Trimethylheptatriacontane under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds. Store samples in amber vials under argon at –20°C, and periodically test purity via HPLC. Compare degradation products using gas chromatography-mass spectrometry (GC-MS) to identify instability mechanisms .

Advanced Research Questions

Q. How can computational modeling predict the physicochemical properties of 13,19,23-Trimethylheptatriacontane, and what validation experiments are required?

  • Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies and molecular dynamics (MD) simulations to predict melting points or solubility. Validate predictions experimentally:

  • Compare simulated melting points with DSC data (heating rate: 10°C/min, N2_2 atmosphere).
  • Validate solubility parameters via shake-flask experiments in solvents like hexane or chloroform .

Q. What methodologies resolve contradictions in reported data on the thermal stability of 13,19,23-Trimethylheptatriacontane?

  • Methodological Answer : Perform meta-analysis of published TGA/DSC data to identify variables (e.g., heating rates, sample purity). Replicate experiments under standardized conditions (ISO guidelines) and apply statistical tools (e.g., ANOVA) to quantify variability. Cross-reference with spectroscopic data to rule out structural degradation as a confounding factor .

Q. How can researchers design experiments to investigate the structure-property relationships of 13,19,23-Trimethylheptatriacontane derivatives?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with systematic methyl group variations (e.g., 13,19-dimethyl vs. 13,23-dimethyl).
  • Step 2 : Characterize derivatives using XRD for crystallinity and surface plasmon resonance (SPR) for intermolecular interactions.
  • Step 3 : Correlate structural features with properties (e.g., viscosity, thermal conductivity) via multivariate regression analysis .

Q. What protocols ensure reproducibility in studies involving 13,19,23-Trimethylheptatriacontane’s interaction with lipid bilayers?

  • Methodological Answer : Use Langmuir-Blodgett troughs to prepare uniform lipid monolayers and incorporate the compound at controlled molar ratios. Validate bilayer integration via atomic force microscopy (AFM) and fluorescence anisotropy. Report detailed parameters (e.g., temperature, pH, buffer composition) to enable replication .

Data Presentation and Analysis

Q. What are the best practices for reporting crystallographic data of 13,19,23-Trimethylheptatriacontane?

  • Methodological Answer : Follow International Union of Crystallography (IUCr) guidelines:

  • Include CIF files with refined atomic coordinates and thermal displacement parameters.
  • Annotate asymmetric units and symmetry operations.
  • Use software like Mercury or Olex2 for structure visualization and validation .

Q. How should researchers statistically analyze batch-to-batch variability in synthetic yields?

  • Methodological Answer : Apply the Grubbs’ test to identify outliers and calculate relative standard deviation (RSD) across ≥5 batches. Use control charts to monitor trends and implement design of experiments (DoE) to isolate critical factors (e.g., reagent stoichiometry, reaction time) .

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